Bis(acetato-O)triphenylbismuth(V)
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Overview
Description
Bis(acetato-O)triphenylbismuth(V): diacetoxytriphenylbismuth or triphenylbismuth diacetate , is an organobismuth compound with the molecular formula (CH3CO2)2Bi(C6H5)3 . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(acetato-O)triphenylbismuth(V) typically involves the reaction of triphenylbismuth with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C6H5)3Bi+2(CH3CO)2O→(CH3CO2)2Bi(C6H5)3+2CH3COOH
The reaction is usually conducted at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of bis(acetato-O)triphenylbismuth(V) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple steps, including filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions: Bis(acetato-O)triphenylbismuth(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The acetate groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of suitable nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state bismuth compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(acetato-O)triphenylbismuth(V) is used as a reagent and catalyst in organic synthesis. It is particularly effective in the O-arylation of alcohols, phenols, and other oxygen nucleophiles .
Biology: In biological research, the compound is used as a probe to study bismuth’s interactions with biological molecules. It is also investigated for its potential antimicrobial properties .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infections and certain types of cancer .
Industry: In the industrial sector, bis(acetato-O)triphenylbismuth(V) is used in the production of thin films and coatings. Its volatility and air stability make it suitable for metal-organic chemical vapor deposition (MOCVD) processes .
Mechanism of Action
The mechanism of action of bis(acetato-O)triphenylbismuth(V) involves its ability to act as a Lewis acid, facilitating various chemical reactions. The compound interacts with nucleophiles, leading to the formation of new bonds. In biological systems, it is believed to interact with thiol groups in proteins, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
- Triphenylbismuth dichloride
- Triphenylbismuth dibromide
- Triphenylbismuth diiodide
Comparison: Bis(acetato-O)triphenylbismuth(V) is unique due to its acetate ligands, which provide distinct reactivity compared to halide ligands in similar compounds. The acetate groups make it more suitable for certain catalytic applications and provide different solubility and stability properties .
Properties
Molecular Formula |
C22H21BiO4 |
---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
diacetyloxy(triphenyl)bismuth |
InChI |
InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |
InChI Key |
UXYBKDNBDQNDNV-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
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